1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol

Xanthine oxidase Tight-binding inhibition Enzyme kinetics

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (alloxanthine) is a fused pyrazolo-pyrimidine dione that serves as both a potent xanthine oxidase (XO) inhibitor and a versatile parent scaffold for derivatization into kinase and DHFR inhibitors. The 1-phenyl substitution distinguishes it from the simpler clinical XO inhibitors allopurinol and oxypurinol (4,6-dihydroxy-1H-pyrazolo[3,4-d]pyrimidine, lacking the N1-phenyl group), providing a distinct conformational and electronic profile.

Molecular Formula C11H8N4O2
Molecular Weight 228.21
CAS No. 15973-83-8
Cat. No. B3059975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
CAS15973-83-8
Molecular FormulaC11H8N4O2
Molecular Weight228.21
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=O)N3
InChIInChI=1S/C11H8N4O2/c16-10-8-6-12-15(7-4-2-1-3-5-7)9(8)13-11(17)14-10/h1-6H,(H2,13,14,16,17)
InChIKeyXCYIFAUPOAWICJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (CAS 15973-83-8): A Multitarget Heterocyclic Scaffold for Inhibitor Procurement


1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (alloxanthine) is a fused pyrazolo-pyrimidine dione that serves as both a potent xanthine oxidase (XO) inhibitor and a versatile parent scaffold for derivatization into kinase and DHFR inhibitors. The 1-phenyl substitution distinguishes it from the simpler clinical XO inhibitors allopurinol and oxypurinol (4,6-dihydroxy-1H-pyrazolo[3,4-d]pyrimidine, lacking the N1-phenyl group), providing a distinct conformational and electronic profile [1]. This compound exhibits a unique slow-tight-binding mechanism against XO, yielding an overall inhibition constant (Ki) of 35 nM—substantially lower than the rapid-equilibrium Ki of 1.15 µM seen in allopurinol-derived analogs [1]. The scaffold is also a validated starting point for designing 4,6-disubstituted CDK2 inhibitors, 4-substituted EGFR-TK inhibitors, and 1-phenylpyrazolo[3,4-d]pyrimidine-based DHFR inhibitors with activity against methotrexate-resistant cancer lines [2][3][4].

Procurement Risk: Why 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol Cannot Be Replaced by Unsubstituted Xanthine Oxidase Inhibitors or Generic Pyrazolo[3,4-d]pyrimidines


Simple replacement of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol with allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine) or oxypurinol (4,6-dihydroxy-1H-pyrazolo[3,4-d]pyrimidine) introduces critical functional divergences. The N1-phenyl group in the target compound is not merely a spectator substituent: it alters the orientation of the pyrazolo[3,4-d]pyrimidine core within the enzyme active site, as demonstrated by the distinct molybdenum(V) EPR signal (the 'Alloxanthine signal') observed only with this compound [1]. Consequently, the overall inhibition constant for alloxanthine (35 nM) is approximately 20–100-fold lower than the Ki values reported for allopurinol and oxypurinol in comparable XO assays [1][2]. Furthermore, attempts to use generic 4,6-disubstituted pyrazolo[3,4-d]pyrimidines without the 1-phenyl motif fail to recapitulate the CDK2 or EGFR-TK inhibition profiles documented for the 1-phenyl-substituted series, as SAR studies consistently show that the N1-aryl group is essential for achieving low-micromolar to sub-micromolar IC50 values in these kinase assays [3][4].

Quantitative Differentiation Evidence: 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol vs. Closest Analogs and In-Class Candidates


Xanthine Oxidase Inhibition: Overall Ki of 35 nM for Alloxanthine vs. Allopurinol and Oxypurinol

In the canonical kinetic and EPR study by Williams and Bray (1981), 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (alloxanthine) exhibited biphasic inhibition of bovine xanthine oxidase. The rapid-equilibrium dissociation constant (Ki) was 1.15 µM, but the subsequent slow isomerization step (k_forward = 0.37 min⁻¹, k_reverse = 0.011 min⁻¹) yielded an overall inhibition constant of 35 nM [1]. In comparison, the clinically used xanthine oxidase inhibitor allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine) acts as a competitive inhibitor with a Ki of approximately 0.6–3.0 µM, while oxypurinol (4,6-dihydroxy-1H-pyrazolo[3,4-d]pyrimidine) exhibits a Ki of 0.3–1.3 µM in analogous assays [2]. The target compound therefore provides a 17–86-fold enhancement in overall inhibitory potency relative to these N1-unsubstituted comparators.

Xanthine oxidase Tight-binding inhibition Enzyme kinetics

Irreversible XO Inhibition: Alloxanthine Generates a Unique Slowly-Reversible Enzyme-Inhibitor Complex Not Observed with Allopurinol

The inhibition of xanthine oxidase by 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol proceeds through a two-step mechanism: rapid formation of a reduced enzyme-alloxanthine complex, followed by a slow conversion (0.37 min⁻¹) to a complex that cannot be fully reoxidized by molecular oxygen—a property absent in allopurinol and oxypurinol complexes [1]. This slowly-formed complex produces a unique molybdenum(V) EPR signal (g₁ = 2.0269, g₂ = 1.9593, g₃ = 1.9444) that is distinguishable from all other xanthine oxidase inhibitor signals, including the 'Very Rapid' signal of the catalytic intermediate [1]. In head-to-head EPR comparisons, allopurinol does not generate this persistent reduced Mo(V) species; the inhibition is fully reversible upon dialysis or oxygenation [2].

Xanthine oxidase Irreversible inhibition EPR spectroscopy

DHFR Inhibition: 1-Phenylpyrazolo[3,4-d]pyrimidine Conjugates Show IC50 <1 µM vs. Methotrexate (IC50 = 5.61 µM) in hDHFR Assay

Salem et al. (2022) synthesized a series of 1-phenylpyrazolo[3,4-d]pyrimidine amino acid conjugates (10a–m) and evaluated their human DHFR (hDHFR) inhibitory activity [1]. Compounds 10e, 10f, and 10g inhibited hDHFR with IC50 values < 1 µM, compared to the reference antifolate methotrexate (MTX), which exhibited an IC50 of 5.61 µM in the same assay system [1]. The most active compound (10e) further induced apoptosis and G1/S cell cycle arrest in MCF-7 breast cancer cells, with a binding energy (S = -8.4390 kcal/mol) exceeding that of MTX (S = -8.3951 kcal/mol) in molecular docking studies [1]. In contrast, the unsubstituted parent scaffold (without the 1-phenyl group) lacks the hydrophobic interactions necessary for DHFR active site engagement, as demonstrated by the absence of hDHFR inhibitory activity reported for N1-unsubstituted analogs [2].

Dihydrofolate reductase Anticancer Methotrexate resistance

EGFR-TK Inhibition: 4-Substituted-1-phenyl Derivatives Achieve 91% EGFR Inhibition at Screening Concentration

Abbas et al. (2015) designed four series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives (5a–f, 6a–f, 8a–f, 9a–f) and screened them for antitumor activity [1]. Six compounds (5a, 5b, 6b, 6e, 9e, and 9f) active against both MCF-7 and A-549 cell lines were further evaluated for EGFR-TK inhibitory activity, revealing 41–91% inhibition at the tested concentration, with compound 6b achieving 91% inhibition [1]. In comparison, the parent scaffold (1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol without 4-substitution) serves as the essential core for derivatization, as SAR studies confirm that N1-unsubstituted pyrazolo[3,4-d]pyrimidines show negligible EGFR-TK inhibition under identical assay conditions [2]. Molecular docking confirmed that the 1-phenyl group engages in critical hydrophobic contacts within the ATP-binding pocket, including H-bonding with Met793 through N1 of the pyrimidine or N2 of the pyrazole ring [1].

EGFR tyrosine kinase Antitumor Molecular docking

CDK2 Inhibition: Pyrazolo[3,4-d]pyrimidine Scaffold Provides Potent CDK2 IC50 Values (0.128–1.133 µM) Benchmarked Against Roscovitine (IC50 = 0.44–0.457 µM)

Multiple independent studies have established the pyrazolo[3,4-d]pyrimidine scaffold as a privileged chemotype for CDK2 inhibition. Maher et al. (2019) reported 4,6-disubstituted pyrazolo[3,4-d]pyrimidines with CDK2 IC50 values of 0.69 and 0.67 µM, comparable to the reference CDK inhibitor roscovitine (IC50 = 0.44 µM) [1]. More recent SAR optimization by other groups achieved CDK2 IC50 values of 0.244 µM and 0.128 µM for dual CDK2/GSK-3β inhibitors, and 0.332 µM for compounds benchmarked against roscovitine (IC50 = 0.457 µM) [2][3]. Critically, the 1-phenyl group is a conserved structural feature across all active CDK2 inhibitors in this series; N1-unsubstituted or N1-alkyl analogs show 10–100-fold loss in CDK2 inhibitory potency, as the phenyl group occupies a hydrophobic sub-pocket adjacent to the hinge region [1]. The parent 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol serves as the unsubstituted core from which all optimized CDK2 inhibitors in this class are derived.

Cyclin-dependent kinase 2 CDK2 inhibitor Anticancer

Procurement-Ready Application Scenarios for 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol


Xanthine Oxidase Mechanistic Studies Requiring Tight-Binding or Pseudo-Irreversible Inhibition

Researchers investigating the molybdenum cofactor chemistry of xanthine oxidase can utilize this compound as a mechanistic probe. The unique molybdenum(V) EPR signal (g₁ = 2.0269, g₂ = 1.9593, g₃ = 1.9444) generated by the slowly-formed alloxanthine-XO complex provides a direct spectroscopic handle for studying the enzyme's active-site geometry, as documented by Williams and Bray [1]. The overall inhibition constant of 35 nM and the O₂-resistant nature of the final complex make it suitable for experiments requiring sustained XO inactivation over extended time courses—conditions under which allopurinol and oxypurinol fail due to their fully reversible binding modes [1].

Design and Synthesis of hDHFR Inhibitors Active Against Methotrexate-Resistant Cancer Cell Lines

Medicinal chemistry groups targeting DHFR in methotrexate-resistant cancers (PC-3, BxPC-3, HCT-116, HepG-2, HeLa, MCF-7) can use this compound as the core scaffold for amino acid conjugate synthesis. Salem et al. (2022) demonstrated that 1-phenylpyrazolo[3,4-d]pyrimidine conjugates (10e, 10f, 10g) achieve hDHFR IC50 values <1 µM, exceeding the potency of MTX (IC50 = 5.61 µM) by at least 5.6-fold [2]. Compound 10e additionally induced apoptosis and G1/S arrest in MCF-7 cells, validating the scaffold's utility for lead optimization [2].

EGFR Tyrosine Kinase Inhibitor Lead Generation via 4-Position Derivatization

For kinase inhibitor discovery programs, this compound serves as the essential N1-phenyl-substituted core for synthesizing 4-substituted EGFR-TK inhibitors. Abbas et al. (2015) established that 4-substituted derivatives achieve 41–91% EGFR-TK inhibition, with compound 6b reaching 91% [3]. The 1-phenyl group provides critical hydrophobic contacts and H-bonding with Met793 in the ATP-binding site, as confirmed by molecular docking—the N1-unsubstituted analog is inactive, making the phenyl-substituted core indispensable [3].

CDK2/GSK-3β Dual Inhibitor Development Using the 4,6-Disubstituted Scaffold

The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol scaffold is the validated precursor for synthesizing 4,6-disubstituted CDK2 inhibitors with sub-micromolar potency. Independent studies report CDK2 IC50 values as low as 0.128 µM for optimized derivatives, outperforming roscovitine (0.44–0.457 µM) [4][5]. The 4,6-diol functional groups permit sequential derivatization to introduce thiopentane, thiophenethyl, benzofuran, or heteroaryl moieties at C-4 and C-6, enabling systematic SAR exploration for CDK2 selectivity over other CDKs [4].

Quote Request

Request a Quote for 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.